4-(4-fluorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide 4-(4-fluorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14783093
InChI: InChI=1S/C21H25FN4O3/c1-29-19-8-2-16(3-9-19)14-23-20(27)15-24-21(28)26-12-10-25(11-13-26)18-6-4-17(22)5-7-18/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28)
SMILES:
Molecular Formula: C21H25FN4O3
Molecular Weight: 400.4 g/mol

4-(4-fluorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide

CAS No.:

Cat. No.: VC14783093

Molecular Formula: C21H25FN4O3

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-fluorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide -

Specification

Molecular Formula C21H25FN4O3
Molecular Weight 400.4 g/mol
IUPAC Name 4-(4-fluorophenyl)-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide
Standard InChI InChI=1S/C21H25FN4O3/c1-29-19-8-2-16(3-9-19)14-23-20(27)15-24-21(28)26-12-10-25(11-13-26)18-6-4-17(22)5-7-18/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28)
Standard InChI Key BKZITGVRVOWLMD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Introduction

4-(4-fluorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and anti-inflammatory effects. The specific compound features a piperazine ring substituted with a 4-fluorophenyl group and a carboxamide moiety linked to an oxoethyl chain, which is further modified with a 4-methoxybenzylamino group.

Synthesis

The synthesis of 4-(4-fluorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps:

  • Preparation of Piperazine Intermediate: This involves the reaction of piperazine with appropriate reagents to introduce the 4-fluorophenyl group.

  • Introduction of the Carboxamide Moiety: This step involves coupling reactions to attach the oxoethyl chain and subsequent modification with the 4-methoxybenzylamino group.

  • Final Modification: Involves the attachment of the carboxamide group to complete the molecule.

Biological Activity

While specific biological activities of 4-(4-fluorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide may not be extensively documented, compounds with similar structures have shown potential in various therapeutic areas:

  • Neurological Disorders: Piperazine derivatives are known to interact with neurotransmitter systems, suggesting potential applications in treating neurological conditions.

  • Inflammatory Diseases: Some piperazine compounds exhibit anti-inflammatory properties, which could be beneficial in managing inflammatory disorders.

Research Findings

Research on piperazine derivatives often focuses on their pharmacokinetic and pharmacodynamic profiles. For compounds like 4-(4-fluorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide, studies might explore:

  • Metabolic Stability: Understanding how the compound is metabolized in the body is crucial for predicting its efficacy and safety.

  • Target Binding Affinity: Investigating the compound's ability to bind to specific biological targets can provide insights into its potential therapeutic applications.

Study FocusPotential Outcomes
PharmacokineticsAbsorption, Distribution, Metabolism, Excretion (ADME) data
PharmacodynamicsEfficacy in models of disease, target binding affinity

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